Methyl 4-(6-methyl-4-oxoheptan-2-yl)cyclohexane-1-carboxylate
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Overview
Description
Methyl 4-(6-methyl-4-oxoheptan-2-yl)cyclohexane-1-carboxylate is a natural product found in Abies pinsapo with data available.
Scientific Research Applications
Structural Analysis and Molecular Conformation
- Studies have focused on the structural characterization of similar compounds, noting the conformations of cyclohexane rings and their interactions. For example, Rao et al. (1999) examined the structure of methyl 1-(4-chlorobenzyl)-2-oxocyclohexane-1-carboxylate, observing chair conformations in cyclohexane rings (Rao et al., 1999).
Chemical Synthesis and Reactions
- Several studies have reported on the synthesis and reactivity of structurally related compounds:
- Kirillov et al. (2012) discussed the synthesis of methyl-1-(1-aryl-3-arylamino-3-oxo-2-cyanopropyl)cyclohexane carboxylates with notable analgesic activity (Kirillov et al., 2012).
- Bhullar et al. (1997) explored the reactivity of methyl 2-aryl-2H-azirine-3-carboxylates, highlighting their potential as dienophiles in cycloaddition reactions (Bhullar et al., 1997).
Anticonvulsant and Analgesic Properties
- Some derivatives have been studied for their potential medicinal properties:
- Kubicki et al. (2000) analyzed the crystal structures of anticonvulsant enaminones, including similar methyl cyclohexene carboxylate compounds (Kubicki et al., 2000).
- The analgesic properties of related compounds were also studied by Kirillov et al. (2012), demonstrating low toxicity and effective pain relief (Kirillov et al., 2012).
Antibacterial and Antifungal Properties
- Research by Shoaib (2019) explored the antimicrobial potential of cyclohexane derivatives, showing promising activity against Gram-negative bacteria and fungi (Shoaib, 2019).
Photophysical Behavior
- Fonseca et al. (2009) investigated the photophysical behavior of related compounds, examining the photoinduced isomerization and degradation processes (Fonseca et al., 2009).
Properties
CAS No. |
17904-29-9 |
---|---|
Molecular Formula |
C16H28O3 |
Molecular Weight |
268.39 g/mol |
IUPAC Name |
methyl 4-(6-methyl-4-oxoheptan-2-yl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C16H28O3/c1-11(2)9-15(17)10-12(3)13-5-7-14(8-6-13)16(18)19-4/h11-14H,5-10H2,1-4H3 |
InChI Key |
ZPCDXXMKLPRLRL-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)CC(C)C1CCC(CC1)C(=O)OC |
Canonical SMILES |
CC(C)CC(=O)CC(C)C1CCC(CC1)C(=O)OC |
Synonyms |
4β-(1,5-Dimethyl-3-oxohexyl)cyclohexane-1β-carboxylic acid methyl ester |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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